![molecular formula C8H8BrI B3317645 1-Bromo-4,5-dimethyl-2-iodobenzene CAS No. 96843-22-0](/img/structure/B3317645.png)
1-Bromo-4,5-dimethyl-2-iodobenzene
Overview
Description
1-Bromo-4,5-dimethyl-2-iodobenzene is a chemical compound with the CAS Number: 96843-22-0 . It has a molecular weight of 310.96 .
Physical And Chemical Properties Analysis
1-Bromo-4,5-dimethyl-2-iodobenzene has a storage temperature of 2-8°C . The physical form of the compound is not specified in the search results .Scientific Research Applications
OLED Pharmaceutical Intermediate
It is used as an OLED (Organic Light Emitting Diodes) pharmaceutical intermediate . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.
Reagent for In Situ Desilylation
The compound serves as a reagent for in situ desilylation . Desilylation is a process used in organic chemistry to remove silyl groups from organic compounds. This is a crucial step in many synthetic processes.
Coupling of Silylated Alkynes
“1-Bromo-4,5-dimethyl-2-iodobenzene” is used in the coupling of silylated alkynes . Alkyne coupling reactions are fundamental processes in the synthesis of complex organic molecules.
Copper-Free Sonogashira Coupling
This compound is used as a substrate in copper-free Sonogashira coupling in aqueous acetone . The Sonogashira coupling is a cross-coupling reaction used in organic chemistry to synthesize aryl-alkynes.
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-4,5-dimethyl-2-iodobenzene is a chemical compound that is commonly used in scientific research It is known that the compound can participate in various coupling reactions , suggesting that its targets could be a variety of organic compounds involved in these reactions.
Mode of Action
The compound’s mode of action involves the participation in various coupling reactions . The structure of 1-Bromo-4,5-dimethyl-2-iodobenzene contains bromine and iodine atoms, which can readily participate in oxidative addition reactions with transition metals . This allows the compound to participate in various coupling reactions, such as the classic Suzuki and Sonogashira couplings .
Biochemical Pathways
Given its ability to participate in various coupling reactions , it can be inferred that the compound may affect a variety of biochemical pathways involving these reactions.
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as solubility and stability.
Result of Action
Given its ability to participate in various coupling reactions , it can be inferred that the compound may induce changes in the structure and function of its target molecules.
Action Environment
The action of 1-Bromo-4,5-dimethyl-2-iodobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated area to maintain its stability and efficacy. Additionally, the compound should be kept away from oxidizing agents and light , suggesting that these factors can influence its action.
properties
IUPAC Name |
1-bromo-2-iodo-4,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCZOMODVGXNRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297541 | |
Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4,5-dimethyl-2-iodobenzene | |
CAS RN |
96843-22-0 | |
Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96843-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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